[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474682
InChI: InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)/t11-/m0/s1
SMILES: CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol

[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13474682

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name 2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)/t11-/m0/s1
Standard InChI Key XUFXBHWAIGWPLC-NSHDSACASA-N
Isomeric SMILES CC(C)N([C@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
SMILES CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C

Introduction

Structural Analysis and Molecular Characteristics

The molecular formula of [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is C₁₄H₂₆N₂O₄, with a molecular weight of 286.37 g/mol . Its IUPAC name, 2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid, reflects the following structural features:

  • A pyrrolidine ring with an (S)-configured stereocenter at the 3-position.

  • A tert-butoxycarbonyl (Boc) group protecting the isopropylamino moiety.

  • An acetic acid substituent at the 1-position of the pyrrolidine.

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations, while the acetic acid moiety provides a handle for further functionalization via esterification or amidation . The compound’s stereochemistry is critical for its interactions in chiral environments, such as enzyme active sites .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₆N₂O₄
Molecular Weight286.37 g/mol
IUPAC Name2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid
InChI KeyXUFXBHWAIGWPLC-NSHDSACASA-N
SolubilitySoluble in DMF, THF, CH₂Cl₂

Synthetic Routes and Methodologies

Stepwise Synthesis

The synthesis typically involves three key steps:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under basic conditions yields the pyrrolidine core .

  • Isopropylamino Group Introduction: Alkylation of the pyrrolidine nitrogen with isopropyl bromide or Mitsunobu reaction with isopropanol installs the isopropylamino moiety .

  • Boc Protection and Acetic Acid Attachment: Reaction with di-tert-butyl dicarbonate (Boc₂O) protects the amine, followed by nucleophilic substitution to introduce the acetic acid group .

Industrial Considerations

Industrial-scale production emphasizes green chemistry principles, such as using continuous flow reactors to optimize yield (typically >75%) and minimize waste. Catalytic asymmetric synthesis methods are employed to ensure high enantiomeric excess (>98%) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s Boc group allows selective deprotection under acidic conditions (e.g., HCl/dioxane), enabling its use in peptide coupling reactions. For example, it has been utilized in the synthesis of:

  • Protease inhibitors: The pyrrolidine scaffold mimics transition states in enzymatic hydrolysis .

  • Neuromodulators: Structural analogs exhibit affinity for GABA receptors, suggesting potential in treating anxiety disorders .

Anticancer Agent Development

Derivatives of this compound have shown preliminary activity against breast cancer cell lines (IC₅₀: 12–45 μM) by inducing apoptosis through caspase-3 activation . Modifications to the acetic acid group enhance cellular uptake and target specificity .

Biological Activity and Mechanism

Enzymatic Interactions

The acetic acid moiety facilitates hydrogen bonding with catalytic residues in enzymes. For instance, in matrix metalloproteinase-9 (MMP-9), the compound acts as a competitive inhibitor (Kᵢ: 8.2 μM), preventing collagen degradation .

Comparison with Structural Analogues

Table 2: Analogue Comparison

CompoundKey DifferenceBioactivity
[(R)-3-Boc-isopropyl-amino-pyrrolidin-1-yl]-acetic acid(R)-configuration at C340% lower AChE inhibition vs. (S)
[3-(Benzyloxycarbonyl)-isopropyl-amino-pyrrolidin-1-yl]-acetic acidCbz vs. Boc protecting groupFaster deprotection (H₂/Pd-C)
Piperidine analogue (VC13454814)6-membered ringReduced solubility in polar solvents

The (S)-enantiomer exhibits superior binding affinity due to steric complementarity with chiral enzyme pockets . Replacing Boc with benzyloxycarbonyl (Cbz) alters deprotection kinetics but increases lipophilicity (logP: 2.1 vs. 1.4).

Challenges and Future Directions

Synthetic Limitations

  • Racemization Risk: Prolonged exposure to strong acids during Boc removal may epimerize the C3 center .

  • Low Aqueous Solubility: The Boc group limits use in aqueous-phase reactions, necessitating PEGylation or prodrug strategies.

Emerging Applications

  • PET Tracers: Radiolabeling with ¹⁸F at the acetic acid group enables tumor imaging .

  • Bioconjugation: The amine group facilitates linkage to monoclonal antibodies for targeted drug delivery .

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